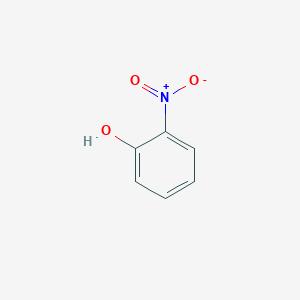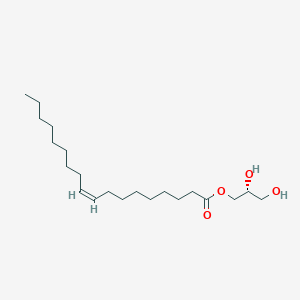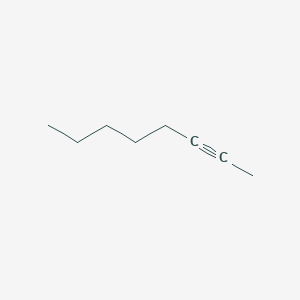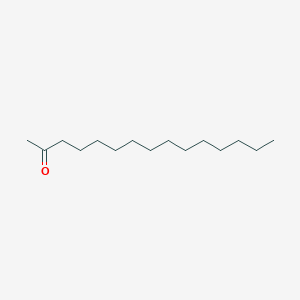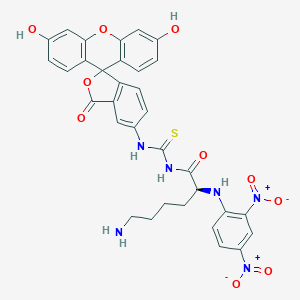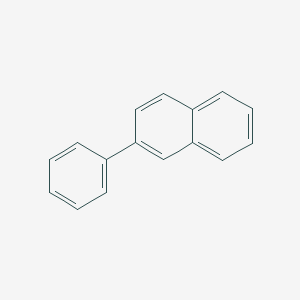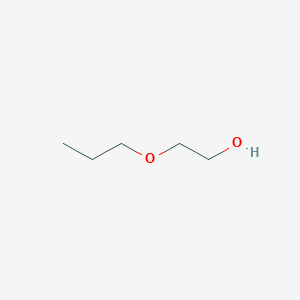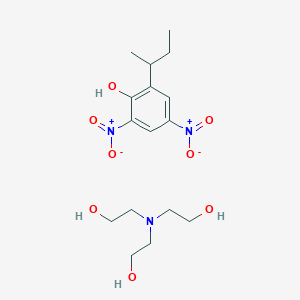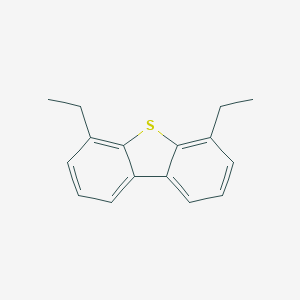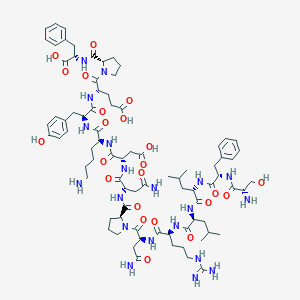
Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe, also known as this compound, is a useful research compound. Its molecular formula is C81H118N20O23 and its molecular weight is 1739.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Activación del Receptor de Trombina
Esta secuencia peptídica, también conocida como SFLLRNPNDKYEPF o Péptido Activador del Receptor de Trombina (TRAP), se ha encontrado que activa los receptores de trombina en plaquetas humanas. Cuando la trombina escinde el receptor, expone una nueva región N-terminal que actúa como un ligando unido. El péptido correspondiente a esta nueva región N-terminal puede inducir la agregación plaquetaria y la secreción de serotonina .
Contracción del Músculo Liso Vascular y Gástrico
El péptido tiene efectos contráctiles en el músculo liso vascular y gástrico, lo que podría tener implicaciones para las afecciones que afectan a estos tejidos. Estimula la hidrólisis de los fosfoinosítidos, que es un paso crucial en varias vías de señalización intracelular .
Mecanismo De Acción
Target of Action
The primary target of the peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe, also known as Thrombin Receptor Activator Peptide (TRAP) , is the thrombin receptor . This receptor plays a crucial role in the regulation of thrombotic response .
Mode of Action
The peptide interacts with its target, the thrombin receptor, and activates it . This activation leads to a series of intracellular events that result in the contraction of vascular and gastric smooth muscle .
Biochemical Pathways
Upon activation of the thrombin receptor by the peptide, it stimulates the hydrolysis of phosphoinositides . This process is part of the phosphoinositide signaling pathway, which plays a key role in cellular functions such as cell growth and differentiation .
Result of Action
The activation of the thrombin receptor by the peptide leads to the contraction of vascular and gastric smooth muscle . This can influence various physiological processes, including blood clotting and gastric motility .
Análisis Bioquímico
Biochemical Properties
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe has been found to have contractile effects on vascular and gastric smooth muscle . It stimulates the hydrolysis of phosphoinositides
Cellular Effects
The peptide this compound has been found to have effects on human mesangial cells . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also be involved .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHYRVSBKWIFES-WWSDOYNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H118N20O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1739.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137339-65-2 |
Source


|
| Record name | Thrombin receptor peptide (42-55) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137339652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe interact with its target and what are the downstream effects?
A: this compound acts as an agonist of the thrombin receptor, mimicking the actions of thrombin itself [, ]. Upon binding to the receptor on the surface of cells like human glomerular mesangial cells and human umbilical vein endothelial cells (HUVECs), it initiates a cascade of intracellular signaling events [, ].
- Stimulation of phospholipid metabolism: This involves the release of inositol phosphates, elevation of cytosolic calcium, and the formation of diacylglycerol [].
- Production of arachidonic acid: The peptide triggers the release of arachidonic acid from cells prelabeled with it [].
- Inhibition of cAMP-induced morphological changes: It counteracts the effects of cAMP-elevating agents, preventing the fragmentation of stress fibers, loss of the vitronectin receptor, and changes in cell shape [].
- Modulation of t-PA and PAI-1 production: Research suggests potential effects on the production of tissue-type plasminogen activator (t-PA) and plasminogen activator inhibitor-1 (PAI-1) in HUVECs [].
Q2: Are there any potential therapeutic applications for this compound or its analogs?
A: While this compound itself serves primarily as a valuable tool for studying thrombin receptor-mediated effects, its analogs, particularly those with enhanced potency, hold promise for therapeutic development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

